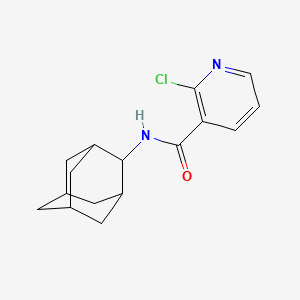

N-Adamantan-2-yl-2-chloro-nicotinamide

Description

Properties

IUPAC Name |

N-(2-adamantyl)-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c17-15-13(2-1-3-18-15)16(20)19-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCQLAMCNIKTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(N=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Adamantan-2-yl-2-chloro-nicotinamide typically involves the reaction of 2-chloronicotinic acid with adamantylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-Adamantan-2-yl-2-chloro-nicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-Adamantan-2-yl-2-chloro-nicotinamide is primarily studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for treating several disorders.

Key Therapeutic Areas:

- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : This enzyme plays a crucial role in converting cortisone to active cortisol. Compounds like this compound have been identified as potent inhibitors, which may provide therapeutic benefits in conditions such as metabolic syndrome and type 2 diabetes .

- JNK Pathway Modulation : The compound has shown potential in targeting the JNK signaling pathway, which is implicated in various inflammatory and neurodegenerative diseases. Inhibitors of this pathway can reduce inflammation and neuronal death, making them promising candidates for treating conditions like asthma and Alzheimer’s disease .

Biochemical Research

In biochemical assays, this compound serves as a reagent for studying protein interactions and enzyme activities. It has been utilized in research to:

- Investigate the binding affinities of various enzymes.

- Explore the mechanisms of action of different pharmacological agents.

Antimicrobial and Anti-inflammatory Activities

Research indicates that derivatives of adamantane, including this compound, exhibit significant antimicrobial and anti-inflammatory properties:

Case Studies:

- A study demonstrated that adamantane derivatives possess potent antimicrobial activity against various bacterial strains .

- Another investigation highlighted the anti-inflammatory effects of these compounds in models of arthritis, where they were shown to reduce pro-inflammatory cytokine levels .

Synthesis and Chemical Applications

This compound is also valuable in organic synthesis as a building block for more complex molecules. Its unique structure allows chemists to create novel compounds with desired biological properties.

Synthesis Overview:

The synthesis typically involves reacting 2-chloronicotinic acid with adamantylamine under controlled conditions, facilitating the formation of this compound .

Mechanism of Action

The mechanism of action of N-Adamantan-2-yl-2-chloro-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

N-Adamantan-2-yl-2-chloro-nicotinamide can be compared with other similar compounds, such as N-Adamantan-1-yl-2-chloro-nicotinamide . While both compounds share a similar core structure, the position of the adamantyl group differs, leading to variations in their chemical properties and biological activities .

Biological Activity

N-Adamantan-2-yl-2-chloro-nicotinamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

This compound is characterized by its adamantane structure, which contributes to its unique properties. The presence of the chloro and nicotinamide groups enhances its interaction with biological targets. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can be leveraged in synthetic chemistry and drug development .

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. It acts as an allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), influencing glutamate neurotransmission, which is crucial for central nervous system functions . Additionally, the compound's structural features enable it to participate in biochemical assays that assess protein interactions and enzyme activities .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. Its derivatives have shown selective cytotoxicity against cancer cell lines, suggesting potential for development as an anticancer agent .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Its effectiveness in inhibiting bacterial growth highlights its potential as an antibacterial agent .

- Neuroprotective Effects : Given its interaction with mGluR5, this compound may have neuroprotective effects, making it a candidate for treating neurological disorders .

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have shown that this compound has an IC50 value indicating effective cytotoxicity against certain cancer cell lines. For instance, derivatives of this compound demonstrated IC50 values ranging from 10 µM to 25 µM in various assays .

- Antimicrobial Testing : A study reported that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/mL against Gram-positive bacteria .

- Neuropharmacological Studies : Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation markers compared to control groups, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with related compounds was performed:

| Compound | Activity Type | IC50/MIC Values |

|---|---|---|

| N-Adamantan-1-yl-2-chloro-nicotinamide | Antitumor | IC50 ~ 20 µM |

| N-Cyclohexyl-N-(4-fluorophenyl)acetamide | Antibacterial | MIC ~ 30 µg/mL |

| N-Biphenyl-N-(3-methoxyphenyl)acetamide | Neuroprotective | IC50 ~ 15 µM |

This table illustrates that while N-Adamantan compounds show varied activities, their specific interactions and efficacy can differ significantly based on structural modifications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Adamantan-2-yl-2-chloro-nicotinamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-chloronicotinoyl chloride with adamantan-2-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity .

Q. How is the crystal structure of N-Adamantan-2-yl-2-chloro-nicotinamide determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a diffractometer (e.g., Nonius KappaCCD) with Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections are applied via multi-scan methods (e.g., SADABS). Refinement employs SHELXL for structure solution, with R-factors (<0.05) and goodness-of-fit (S > 1.0) as quality metrics. Hydrogen bonding networks (e.g., N–H⋯O) are analyzed using Mercury or OLEX2 .

Q. What safety protocols are critical when handling N-Adamantan-2-yl-2-chloro-nicotinamide in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes. Store in airtight containers at 2–8°C, away from moisture and oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental structural data for N-Adamantan-2-yl-2-chloro-nicotinamide?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates bond lengths, angles, and electronic properties. Compare computed parameters (e.g., adamantane C–C bonds: 1.53–1.54 Å) with SCXRD data to identify discrepancies. Use Gaussian or ORCA for energy minimization and vibrational frequency analysis to confirm stability .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-tuberculosis efficacy)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, MIC protocols). Standardize testing using Mycobacterium tuberculosis H37Rv in 7H9 broth (pH 6.6) with OADC enrichment. Include positive controls (rifampicin) and triplicate measurements. Validate via time-kill assays and synergy studies with isoniazid. Molecular docking (AutoDock Vina) can predict binding to mycobacterial targets (e.g., InhA) .

Q. How are intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) quantified in the solid-state structure?

- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to map close contacts. Hydrogen-bond metrics (distance, angle) are extracted from CIF files. For example, N1–H1⋯O1 interactions in the title compound form infinite chains along the a-axis, with D⋯A distances of 2.89 Å and angles of 169°. Lattice energy calculations (PIXEL method) quantify van der Waals contributions .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodological Answer : Use flow chemistry for precise control of residence time and temperature. Catalytic systems (e.g., Pd/C for dehalogenation side reactions) improve selectivity. Monitor intermediates via in-line FTIR or Raman spectroscopy. Process optimization software (e.g., DynoChem) models kinetic parameters to scale from milligram to gram quantities .

Q. How can researchers validate the purity of N-Adamantan-2-yl-2-chloro-nicotinamide for pharmacological studies?

- Methodological Answer : Combine orthogonal techniques:

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is required.

- NMR : ¹H/¹³C spectra should show no extraneous peaks (e.g., δ 1.6–2.1 ppm for adamantane protons).

- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 267.1234) and isotopic pattern (Cl: 3:1 ratio) .

Q. What ethical considerations apply when testing N-Adamantan-2-yl-2-chloro-nicotinamide in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design. Obtain institutional ethics approval (IACUC). Use the minimum sample size (power analysis via G*Power). Monitor adverse effects (e.g., hepatotoxicity via ALT/AST levels). Include humane endpoints (e.g., >20% weight loss) and publish negative results to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.